OLIVAMIDE DEA
CAS No.: 124046-30-6
Cat. No.: VC0219622
Molecular Formula: C15H13ClN2O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124046-30-6 |
|---|---|
| Molecular Formula | C15H13ClN2O3 |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Characterization
Definition and Classification
Olivamide DEA would belong to the family of fatty acid diethanolamides, which are condensation products of diethanolamine with fatty acids. Based on the naming convention of similar compounds, Olivamide DEA would likely be derived from olive oil fatty acids reacted with diethanolamine . These compounds are non-ionic surfactants widely used in personal care products and industrial applications.
Chemical Structure and Related Compounds
While specific data on Olivamide DEA is limited in the provided sources, we can infer its probable structure and properties from structurally similar compounds like Oleamide DEA. Oleamide DEA has the IUPAC name "Amides, C18-unsatd., N,N-bis(hydroxyethyl)" and CAS number 93-83-4 . If Olivamide DEA follows similar conventions, it would likely have a structure involving fatty acids found in olive oil (predominantly oleic acid) conjugated with diethanolamine.
Physical Properties
Based on data from similar diethanolamides, particularly Oleamide DEA, Olivamide DEA would likely exhibit the following physical characteristics:
| Property | Probable Characteristics |
|---|---|
| Physical appearance at 20°C | Amber viscous liquid |
| Density at 20°C | Approximately 0.97 g/cm³ |
| Dry matter content | ≥90.0% |
| pH (1% aqueous solution) | 8.0-11.0 |
Table 1: Predicted physical properties of Olivamide DEA based on Oleamide DEA data
Toxicological Profile
Acute Toxicity Assessment
The toxicological profile of diethanolamides varies by specific compound. For comparable compounds:
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Oleamide DEA has demonstrated an oral LD₅₀ of 12.4 mL/kg in toxicity studies
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Cocamide DEA has shown an oral LD₅₀ of >5 g/kg in several studies using rats
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Lauramide DEA has demonstrated variable toxicity depending on concentration and formulation
Metabolism and Biotransformation
Metabolic Pathways
The metabolism of diethanolamides has been studied using related compounds. Studies with radiolabeled Lauramide DEA have shown:
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Metabolism occurs primarily in liver and kidney microsomes
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Major metabolites include hydroxylated derivatives
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In rat studies, liver microsomes produced two major metabolites identified as 11-hydroxy- and 12-hydroxy-lauramide DEA
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Human liver microsomes demonstrated similar 12-hydroxylase activity to rat liver microsomes
These metabolic pathways might provide insight into how Olivamide DEA would be processed in mammalian systems.
Absorption and Excretion
Dermal absorption studies with structurally similar compounds have shown:
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After dermal application, approximately 20-24% of radioactivity was recovered in urine
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Tissue/blood ratios were highest in liver and kidney
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Parent compounds and half-acid amide metabolites were detected in plasma
Applications and Industrial Uses
Formulation Properties
Based on the properties of similar diethanolamides, Olivamide DEA would likely function as:
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A foam stabilizer and viscosity-building agent in personal care products
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An emulsifier in industrial applications
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A wetting agent in various formulations
Industrial Sectors
Similar diethanolamides find applications in multiple industries, including:
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Personal care and cosmetics
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Household cleaning products
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Industrial cleaning formulations
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Metalworking fluids
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Emulsion polymerization
Analytical Methods and Characterization
Identification Techniques
Based on standard methods for similar compounds, Olivamide DEA would likely be characterized using:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry
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Infrared Spectroscopy
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Nuclear Magnetic Resonance (NMR)
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